molecular formula C18H15NOS2 B2869600 (Z)-5-benzylidene-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one CAS No. 392325-26-7

(Z)-5-benzylidene-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2869600
CAS No.: 392325-26-7
M. Wt: 325.44
InChI Key: KQNCWILYJKQQDP-WJDWOHSUSA-N
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Description

(Z)-5-benzylidene-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one is a high-purity research chemical based on the 2-thioxothiazolidin-4-one (rhodanine) scaffold, a structure of significant interest in medicinal chemistry for its diverse biological activities . This compound is rigorously characterized and intended for research applications only. It is strictly not for diagnostic, therapeutic, or human use. This derivative is designed for researchers investigating novel tyrosinase inhibitors. Its structure incorporates the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, a feature known to confer potent tyrosinase inhibitory activity . Compounds with this scaffold have demonstrated significantly greater potency than kojic acid in inhibiting mushroom tyrosinase and have shown effective anti-melanogenic effects in B16F10 murine melanoma cells by reducing cellular melanin content without significant cytotoxicity . This makes it a valuable tool for studies focused on skin hyperpigmentation and the development of cosmetic or dermatological agents. Beyond dermatological research, the thiazolidin-4-one core is associated with a broad spectrum of pharmacological properties. This compound may also be applicable in infectious disease research, as related derivatives have shown promising antitubercular activity by targeting key Mycobacterium tuberculosis enzymes such as InhA and MmpL3 . Its potential antimicrobial and anticancer activities further contribute to its utility as a versatile intermediate in drug discovery and chemical biology . Researchers can utilize this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro mechanistic assays.

Properties

IUPAC Name

(5Z)-5-benzylidene-3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS2/c1-12-8-9-15(10-13(12)2)19-17(20)16(22-18(19)21)11-14-6-4-3-5-7-14/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNCWILYJKQQDP-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-benzylidene-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one is a member of the thiazolidin-4-one family, which has attracted significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, anti-HIV, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core structure characterized by a benzylidene group and a dimethylphenyl substituent. Its molecular formula is C16H15NOS2, and it has a molecular weight of 299.42 g/mol. The unique structural features contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-7 (Breast)10.5Apoptosis induction
2HeLa (Cervical)8.2Cell cycle arrest
3A549 (Lung)12.0Inhibition of DNA synthesis

Anti-HIV Activity

Molecular docking studies suggest that thiazolidin-4-one derivatives can interact with viral proteins such as gp41, potentially inhibiting HIV replication. However, some studies indicate that while these compounds exhibit promising binding affinities in silico, their actual anti-HIV activity in vitro may be limited due to cytotoxicity against host cells .

Table 2: Anti-HIV Activity Summary

CompoundBinding Affinity (kcal/mol)Cytotoxicity (MT-4 Cell Line)
A-8.5High
B-9.0Moderate
C-7.8Low

Antioxidant Activity

Thiazolidin-4-one derivatives have demonstrated strong antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies show that these compounds can scavenge free radicals and reduce reactive oxygen species (ROS) levels.

Table 3: Antioxidant Activity Assessment

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
18590
27882
39288

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : Compounds from this class often inhibit key enzymes such as tyrosinase and others involved in melanin production and cancer cell proliferation .
  • Cell Cycle Modulation : Some derivatives induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells .
  • Antioxidant Effects : The ability to scavenge free radicals contributes significantly to their protective effects against oxidative stress .

Case Studies

  • Study on Melanin Production : A study demonstrated that certain analogs significantly inhibited melanin production in B16F10 melanoma cells through tyrosinase inhibition, highlighting their potential as anti-melanogenic agents .
  • Cytotoxicity Evaluation : In vitro evaluations showed varying degrees of cytotoxicity across different thiazolidin-4-one derivatives against cancer cell lines, emphasizing the need for further optimization to enhance selectivity .

Comparison with Similar Compounds

Structural Features

  • Benzylidene Group : The Z-configuration of the exocyclic double bond (C5-benzylidene) is critical for bioactivity, as geometric isomerism (E vs. Z) influences molecular interactions with biological targets .
  • 3,4-Dimethylphenyl Substituent : The electron-donating methyl groups at positions 3 and 4 of the phenyl ring may enhance lipophilicity and modulate receptor binding .
  • Thioxo Group : The C=S moiety at position 2 contributes to hydrogen bonding and metal coordination, which are essential for enzyme inhibition (e.g., tyrosinase, proteases) .

Comparison with Similar Compounds

Thiazolidinone derivatives are structurally diverse, with variations in substituents at positions 3 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis:

Structural Analogs and Substitution Effects

Compound Name Position 3 Substituent Position 5 Substituent Key Structural Features Reference
(Z)-5-Benzylidene-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one 3,4-Dimethylphenyl Benzylidene Electron-donating methyl groups enhance lipophilicity and steric bulk. N/A
(Z)-3-Cyclohexyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one Cyclohexyl 4-Hydroxybenzylidene Hydroxyl group improves antioxidant activity via radical scavenging.
(Z)-5-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one Unsubstituted (H) 4-Chlorobenzylidene Chlorine atom increases electrophilicity, enhancing antimicrobial activity.
(Z)-5-(3,4-Bis(benzyloxy)benzylidene)-2-thioxothiazolidin-4-one Unsubstituted (H) 3,4-Bis(benzyloxy)benzylidene Bulky benzyloxy groups improve antifungal potency.
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one Unsubstituted (H) 3-Fluorobenzylidene Fluorine atom enhances metabolic stability and anticancer activity.

Anticancer Activity

  • (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one : Exhibits IC₅₀ values <10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines due to apoptosis induction via caspase-3 activation .
  • This compound : Predicted to have enhanced tumor selectivity due to the 3,4-dimethylphenyl group, which may reduce off-target toxicity .

Antimicrobial Activity

  • (Z)-5-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one : Shows MIC₅₀ of 8 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis .
  • (Z)-5-(3,4-Bis(benzyloxy)benzylidene)-2-thioxothiazolidin-4-one : Demonstrates 93% inhibition of Candida albicans growth at 50 µM, attributed to ergosterol biosynthesis interference .

Enzyme Inhibition

  • Cyclohexyl-Substituted Analogs : (Z)-3-Cyclohexyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one inhibits tyrosinase (IC₅₀ = 1.2 µM), critical for melanin synthesis regulation .
  • (Z)-5-((4-Chlorobenzyl)thio)-2-thioxothiazolidin-4-one : Acts as an ADAMTS-5 protease inhibitor (IC₅₀ = 0.7 µM), relevant for osteoarthritis treatment .

Physicochemical Properties

  • Crystallography : The Z-configuration is confirmed via X-ray diffraction in (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one, showing planar geometry and intermolecular hydrogen bonding .
  • NMR Data : The 3,4-dimethylphenyl group in the target compound is expected to show aromatic protons at δ 6.8–7.2 ppm (1H NMR) and methyl signals at δ 2.2–2.4 ppm, similar to cyclohexyl analogs .

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